1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-13-7-4-10(18)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)9-2-5-11(19)6-3-9/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMSCJSULHRJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.76 g/mol. The structure features a triazole ring linked to an oxadiazole moiety, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 1-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| T-47D (Breast) | 90.47 | 0.67 |
| MDA-MB-468 (Breast) | 84.83 | 0.80 |
| HCT-116 (Colon) | 81.58 | 0.87 |
| PC-3 (Prostate) | - | - |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have demonstrated that similar derivatives possess significant antibacterial properties against various pathogens:
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The oxadiazole moiety is known to inhibit key enzymes involved in cancer progression such as telomerase and topoisomerase .
- Induction of Apoptosis : Studies have shown that derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress during cancer treatment .
Case Studies
A notable study evaluated the compound's effectiveness in vivo using xenograft models of breast cancer. The treatment group receiving the compound showed a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- Mechanism of Action : Research indicates that compounds containing the oxadiazole structure can inhibit key enzymes involved in cancer progression, such as thymidine phosphorylase and histone deacetylases (HDACs) .
- Case Studies : In a study evaluating various oxadiazole derivatives, one compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), outperforming standard chemotherapeutics . Another derivative showed an IC50 value of 0.67 µM against prostate cancer cell lines .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties:
- Broad-Spectrum Activity : Oxadiazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. The presence of the triazole ring enhances this activity by disrupting microbial cell wall synthesis .
- Research Findings : A study reported that specific modifications to the oxadiazole structure improved antibacterial potency against resistant strains of bacteria .
Antidiabetic Potential
Emerging research suggests that derivatives of this compound may exhibit antidiabetic properties:
- Mechanism : It is hypothesized that these compounds can modulate glucose metabolism and improve insulin sensitivity .
- Experimental Evidence : In vitro studies have indicated that certain oxadiazole derivatives can lower blood glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been a focus of research:
- Biological Activity : The oxadiazole scaffold has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Clinical Relevance : In animal models, derivatives have shown reduced inflammation markers in conditions such as arthritis and colitis .
Synthesis and Modification
The synthesis of this compound involves various chemical strategies that enhance its biological activity:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves cyclocondensation of precursors such as chlorophenyl and fluorophenyl derivatives. Key steps include:
- Precursor Activation : Use of coupling agents (e.g., EDCI or DCC) to facilitate triazole-oxadiazole ring formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
- Catalyst Selection : Copper(I) iodide or Pd catalysts improve regioselectivity during triazole formation . Yields >70% are achievable with rigorous purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., methoxy and fluorine signals at δ 3.8–4.0 ppm and δ 115–125 ppm, respectively) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 454.08) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3400 cm, C=N at 1600 cm) .
Q. What are the primary biological targets or pathways implicated in its mechanism of action?
Preliminary studies on analogs suggest activity against kinases (e.g., EGFR or CDK2) and antimicrobial targets (e.g., bacterial DNA gyrase). Methodologies include:
- Enzyme Inhibition Assays : IC values determined via fluorescence polarization .
- Microbial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding to kinase ATP pockets, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong affinity .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Electron-withdrawing substituents (e.g., -Cl, -F) correlate with enhanced bioactivity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC or MIC values may arise from assay variability. Mitigation approaches:
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
Q. How does the fluorophenyl group influence pharmacokinetic properties?
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in liver microsome assays (t > 120 min) .
Q. How can crystallography (e.g., SHELXL) elucidate its 3D structure and intermolecular interactions?
- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., triazole ring planarity <5° deviation) and hydrogen-bonding networks (e.g., N-H⋯O interactions) .
- ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids confirms steric effects from methoxy groups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
